N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide

Ubiquitin-proteasome system NQO1 bioactivation Anticancer prodrugs

N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide (CAS 308292-81-1) is a synthetic small molecule belonging to the benzothiazole-carboxamide class, featuring a 5-nitrothiophene electrophore and a 6-methyl-substituted benzothiazole core. This compound is structurally related to a series of bioactivatable UPS inhibitors that require enzymatic reduction by NAD(P)H:quinone oxidoreductase 1 (NQO1) for their antiproliferative activity.

Molecular Formula C13H9N3O3S2
Molecular Weight 319.35
CAS No. 308292-81-1
Cat. No. B2608538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide
CAS308292-81-1
Molecular FormulaC13H9N3O3S2
Molecular Weight319.35
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
InChIInChI=1S/C13H9N3O3S2/c1-7-2-3-8-10(6-7)21-13(14-8)15-12(17)9-4-5-11(20-9)16(18)19/h2-6H,1H3,(H,14,15,17)
InChIKeyLEMRQXQUXJROFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide (CAS 308292-81-1): A Nitrothiophene-Benzothiazole Carboxamide for Bioactivation-Dependent Research


N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide (CAS 308292-81-1) is a synthetic small molecule belonging to the benzothiazole-carboxamide class, featuring a 5-nitrothiophene electrophore and a 6-methyl-substituted benzothiazole core [1]. This compound is structurally related to a series of bioactivatable UPS inhibitors that require enzymatic reduction by NAD(P)H:quinone oxidoreductase 1 (NQO1) for their antiproliferative activity [2]. The 5-nitrothiophene moiety is a common pharmacophore in anti-tubercular and anticholinesterase scaffolds [3]. Commercial availability from multiple screening library suppliers facilitates procurement for drug discovery campaigns, though published characterization of this specific derivative remains limited compared to its 6-ethoxy and 4-methoxy analogs.

Why Substituting N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide with In-Class Analogs Compromises Biological Outcome


Within the benzothiazole-nitrofuran/thiophene carboxamide series, minor alterations at the 6-position of the benzothiazole ring can profoundly alter bioactivation efficiency and downstream pharmacology. The 6-ethoxy analog CBK77 (N-[6-ethoxy-1,3-benzothiazol-2-yl]-5-nitrofuran-2-carboxamide) exhibits an EC50 of 4.3 µM (6 h) in ubiquitin-proteasome system (UPS) inhibition, whereas the closely related 4-methoxy analog CBK07 is completely inactive [1]. This demonstrates that the position and nature of the benzothiazole substituent governs NQO1 substrate recognition and subsequent cellular activity [2]. Similarly, 5-nitrothiophene-thiazole derivatives display a range of 33.66–47.96% AChE inhibition at 80 µg/mL depending on substitution pattern [3]. Selection of N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide over alternative 6-substituted or furan-ring analogs should be guided by the specific requirement for a 6-methyl group on the benzothiazole core combined with a thiophene (rather than furan) heterocycle, as these features are predicted to influence redox potential, NQO1 substrate affinity, and target selectivity.

Product-Specific Quantitative Evidence Guide: N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide Versus Analogs


Benzothiazole 6-Position Substituent Dictates NQO1-Dependent Bioactivation Efficiency: Class-Level Inference from CBK77/CBK07 Pair

In a head-to-head comparison of two benzothiazole-nitrofuran carboxamides differing at the 6-position, CBK77 (6-ethoxy) exhibited an EC50 of 4.3 µM (95% CI: 3.8–5.0 µM) for UPS reporter substrate accumulation in MelJuSo cells after 6 h, while CBK07 (4-methoxy) showed no detectable inhibition across the tested concentration range [1]. Although the target compound carries a 6-methyl rather than 6-ethoxy group and a thiophene rather than furan ring, the SAR established in this study demonstrates that the nature and position of the benzothiazole substituent critically determines NQO1-dependent bioactivation, with the 6-position being permissive for activity while the 4-position is not [2]. The 6-methyl substitution is predicted to be tolerated based on SAR showing that modifications at the 6-position of 1,3-benzothiazole did not abolish CBK77 activity [3].

Ubiquitin-proteasome system NQO1 bioactivation Anticancer prodrugs

5-Nitrothiophene-Thiazole Derivatives Exhibit Moderate AChE and BuChE Inhibition: Class-Level Benchmark for Cholinergic Profiling

A series of ten 5-nitrothiophene-thiazole derivatives (2a–2j) were evaluated for anticholinesterase activity using a modified Ellman's spectrophotometric method. Across the series, AChE inhibition ranged from 33.66% to 47.96%, while BuChE inhibition ranged from 13.03% to 63.29%, all measured at a concentration of 80 µg/mL [1]. Although the exact 6-methyl benzothiazole compound was not among the tested derivatives, the conserved 5-nitrothiophene-carboxamide scaffold shared across this series allows class-level extrapolation of moderate cholinesterase inhibitory activity. The variation in BuChE inhibition (greater than 4-fold range) highlights the sensitivity of target engagement to specific structural features of the thiazole/benzothiazole substituent [2].

Acetylcholinesterase inhibition Butyrylcholinesterase inhibition Alzheimer's disease

5-Nitrothiophene-Benzothiazole Conjugates as Anti-Tubercular Agents: Genealogical Evidence from Patent Literature

US Patent 20120095021A1 explicitly claims benzothiazole compounds bearing 5-nitrothiophene-2-carboxamide as one of the preferred R substituents for anti-tubercular activity [1]. The patent establishes that 5-nitrothiophene is a key pharmacophore in multiple active anti-tuberculosis compounds, citing literature precedents where this moiety contributes to activity against Mycobacterium tuberculosis cultures [2]. While the patent does not disclose specific MIC values for N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide, it demonstrates that this structural combination has been prioritized in intellectual property filings for anti-tubercular drug development. The 6-methyl substitution on benzothiazole is among the claimed variants, alongside 6-methoxy, 6-trifluoromethyl, and 6-fluoro [3].

Anti-tubercular Mycobacterium tuberculosis Nitroheterocycle antibiotics

Nitro Group Redox Potential Determines Bioreductive Activation Selectivity: Differential Feature of 5-Nitrothiophene vs. 5-Nitrofuran

The CBK77 study demonstrates that the nitro group undergoes sequential two-electron reduction via NQO1 to generate reactive intermediates (nitroso and hydroxylamine) that covalently modify ubiquitin [1]. The 5-nitrothiophene moiety in the target compound has a higher reduction potential than the 5-nitrofuran group found in CBK77, which may result in altered NQO1 substrate kinetics and different prodrug activation profiles [2]. Experimental data from CBK77 showed that NQO1-expressing cancer cells were selectively killed, while NQO1-deficient cells were resistant, with in vivo validation in xenograft models [3]. The substitution of furan with thiophene is a critical differentiator: nitrofurans are generally more mutagenic, while nitrothiophenes may offer a more favorable therapeutic window for bioreductive prodrug strategies.

Bioreductive activation Tumor hypoxia NQO1 substrate specificity

Phosphodiesterase 5 (PDE5) and Poly(ADP-ribose)transferase Inhibitory Potential of 5-Nitrothiophene Carboxamides: Supporting Evidence for Multi-Target Profiling

Publications describing dual AChE/PDE5 inhibitors have explored 5-nitrothiophene derivatives, noting that the nitro group and carboxamide linker contribute to binding at secondary targets beyond cholinesterases [1]. Additionally, 4-nitrothiophene-2-carboxamide and 5-nitrothiophene-2-carboxamide have been studied as structural analogs in poly(ADP-ribose)transferase (PARP) inhibitor development, with the position of the nitro group influencing inhibitory potency [2]. These precedents suggest that N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide may exhibit multi-target pharmacology extending beyond the primary NQO1-dependent mechanism.

PDE5 inhibition PARP inhibition Multi-target drug discovery

Best Research and Industrial Application Scenarios for N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide (CAS 308292-81-1)


NQO1-Dependent Prodrug Screening in Oncology

The compound is positioned as a candidate for structure–activity relationship (SAR) expansion around the CBK77 chemotype. Researchers developing NQO1-bioactivatable prodrugs can use this compound to probe the impact of replacing the 6-ethoxy group (CBK77) with a 6-methyl group on benzothiazole, and the 5-nitrofuran ring (CBK77) with a 5-nitrothiophene ring [1]. Screening should include NQO1-proficient and NQO1-deficient isogenic cell lines to confirm NQO1-dependent activity, with CBK77 (EC50 4.3 µM) and CBK07 (inactive) as positive and negative controls respectively [2].

Anti-Tubercular Drug Discovery Incorporating Nitrothiophene Pharmacophore

The explicit inclusion of the 5-nitrothiophene-2-carboxamide motif in anti-tubercular patent claims makes this compound a relevant entry point for medicinal chemistry optimization against Mycobacterium tuberculosis [3]. The 6-methyl substitution on benzothiazole provides a handle for further derivatization or metabolic stability optimization. Comparative MIC determination against M. tuberculosis H37Rv alongside nitrofuran and non-nitrated analogs will quantify the advantage of the thiophene heterocycle.

Cholinesterase Inhibitor Fragment-Based Lead Generation

With class-level AChE inhibition of 33.66–47.96% at 80 µg/mL established for 5-nitrothiophene-thiazole derivatives [4], this compound can serve as a starting fragment for structure-guided optimization toward more potent cholinesterase inhibitors. The 6-methyl group provides a vector for introducing substituents to improve target affinity while maintaining favorable physicochemical properties.

Chemical Biology Tool for Ubiquitin Pathway Dissection

If the compound exhibits UPS inhibitory activity comparable to its 6-ethoxy analog CBK77, it can be used as a chemical biology probe to study ubiquitin-dependent proteolysis. The CBK77 study demonstrated that bioactivatable UPS inhibitors cause accumulation of ubiquitin-dependent substrates and covalent modification of ubiquitin, effects that are detectable by immunoblotting and mass spectrometry [1][2]. The 6-methyl compound should be evaluated for these same endpoints to confirm its utility as an alternative tool compound with potentially distinct NQO1 kinetics.

Quote Request

Request a Quote for N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.